molecular formula C20H14O2 B14491718 3-(Pyren-1-YL)but-2-enoic acid CAS No. 63104-40-5

3-(Pyren-1-YL)but-2-enoic acid

Cat. No.: B14491718
CAS No.: 63104-40-5
M. Wt: 286.3 g/mol
InChI Key: IDPVTIHXBPMLEY-UHFFFAOYSA-N
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Description

3-(Pyren-1-YL)but-2-enoic acid is an organic compound that features a pyrene moiety attached to a butenoic acid chain. This compound is notable for its aromatic structure, which imparts unique photophysical and electronic properties. The presence of the pyrene group makes it a valuable component in various fields, including materials science, supramolecular chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyren-1-YL)but-2-enoic acid typically involves the functionalization of pyrene. One common method is the Wittig reaction, where a pyrene aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative . Another approach involves the Heck reaction, where a pyrene halide is coupled with an acrylate ester under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Pyren-1-YL)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyren-1-YL)but-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyren-1-YL)but-2-enoic acid is largely influenced by its aromatic pyrene group. The compound can intercalate into DNA, disrupting its structure and function. This intercalation is facilitated by π-π stacking interactions between the pyrene moiety and the aromatic bases of DNA. Additionally, the compound’s photophysical properties enable it to generate reactive oxygen species upon light irradiation, making it useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyren-1-YL)but-2-enoic acid is unique due to its specific combination of a pyrene moiety with a butenoic acid chain. This structure imparts distinct photophysical properties, making it particularly valuable in applications requiring fluorescence and electronic interactions .

Properties

CAS No.

63104-40-5

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

3-pyren-1-ylbut-2-enoic acid

InChI

InChI=1S/C20H14O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-11H,1H3,(H,21,22)

InChI Key

IDPVTIHXBPMLEY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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